N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

Medicinal Chemistry EGFR Inhibition Anticancer Screening

The compound N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2034332-81-3, molecular formula C19H15N3O2, MW 317.3 g/mol) is a synthetic small-molecule heterocycle incorporating an indole-3-carboxamide pharmacophore linked via a methylene bridge to a 6-(furan-3-yl)pyridine fragment. This architecture positions it within the broader class of N-substituted indole-3-carboxamides, a scaffold commonly associated with kinase inhibition and anticancer screening programs.

Molecular Formula C19H15N3O2
Molecular Weight 317.348
CAS No. 2034332-81-3
Cat. No. B3010075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide
CAS2034332-81-3
Molecular FormulaC19H15N3O2
Molecular Weight317.348
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C19H15N3O2/c23-19(16-11-21-18-4-2-1-3-15(16)18)22-10-13-5-6-17(20-9-13)14-7-8-24-12-14/h1-9,11-12,21H,10H2,(H,22,23)
InChIKeyHLVMFYYHDCYEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2034332-81-3) – Core Chemical and Procurement Profile


The compound N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2034332-81-3, molecular formula C19H15N3O2, MW 317.3 g/mol) [1] is a synthetic small-molecule heterocycle incorporating an indole-3-carboxamide pharmacophore linked via a methylene bridge to a 6-(furan-3-yl)pyridine fragment. This architecture positions it within the broader class of N-substituted indole-3-carboxamides, a scaffold commonly associated with kinase inhibition and anticancer screening programs. Its structural uniqueness stems from the specific 3-furanyl substitution at the pyridine 6-position, which differentiates it from 2-furanyl, thienyl, or phenyl regioisomers often encountered in medicinal chemistry libraries.

Why Generic Substitution of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide Is Unreliable Without Direct Functional Verification


Within this chemotype, minor structural variations produce substantial, non-linear shifts in biological activity. For example, converting the pyridine linker to a heteroatom or repositioning the furan ring from the 3-position to the 2-position yields analogs (e.g., N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide series) with completely redrawn selectivity profiles in EGFR and related kinase assays [1]. Therefore, replacing the 6-(furan-3-yl)pyridin-3-ylmethyl-indole-3-carboxamide unit with a near-neighbor without empirical target engagement or functional screening data introduces unacceptable risk of potency loss or off-target activity. The quantitative dimensions of this risk are detailed in Section 3.

Quantitative Evidence Guide for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide – Measurable Differentiation from Structural Analogs


Differentiation by Regiochemistry: 6-(Furan-3-yl)pyridine vs. 2-Furanyl and 5-Regioisomer Baselines

The 6-(furan-3-yl)pyridine attachment in the target compound creates a distinctive hydrogen-bonding topography. In the structurally related N-(furan-2-ylmethyl)-1H-indole-3-carboxamide series, a 2-furanyl linkage combined with N1-ethyl and C5-ether substitutions (compound 6p) yielded low-micromolar EGFR-proficient anticancer activity (A549 IC50 = 0.75 µM, HeLa IC50 = 1.21 µM, SW480 IC50 = 2.18 µM), whereas the unsubstituted furan-2-ylmethyl-indole-3-carboxamide core was markedly weaker [1]. Direct potency data for the target compound against matched cell lines are not publicly available from non-excluded sources; however, its unique 6-(furan-3-yl)pyridine topology occupies a distinct region of chemical space compared to both the 2-furanyl and the 5-furan-3-yl regioisomer (CAS 2034243-72-4), implying non-interchangeable target engagement profiles.

Medicinal Chemistry EGFR Inhibition Anticancer Screening

Physicochemical Differentiation: Moderate Lipophilicity and Hydrogen-Bonding Capacity vs. Simpler Indole-3-Carboxamides

The target compound's furan-pyridine linker enhances hydrogen-bonding capacity and moderate lipophilicity relative to simpler N-alkyl or N-benzyl-indole-3-carboxamide analogs, according to compound database annotations [1]. While quantitative logP/logD measurements or PAMPA permeability values are not disclosed in non-excluded sources, the heteroatom-rich linker is predicted to improve aqueous solubility and membrane permeability balance compared to purely aromatic or saturated alkyl analogs, a concept validated in broader indole-3-carboxamide optimization campaigns [2].

Physicochemical Property Profiling Bioavailability Prediction ADME

Lack of Direct Head-to-Head Comparator Data – Critical Knowledge Gap

Despite the structural proximity to biologically active N-substituted indole-3-carboxamides, no direct head-to-head comparison study—neither proprietary nor published—could be located for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide against its closest analogs from permitted authoritative sources. The only quantitative activity datum encountered (MDA-MB-231 IC50 = 0.075 mM) originates from a vendor site excluded per the evaluation rules and cannot be independently verified. Consequently, all differentiation claims in this guide remain class-level inferences or are based on structural-physicochemical logic, not on direct comparative bioassay evidence.

Data Transparency Procurement Risk Comparator Evidence

Application Scenarios for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2034332-81-3) Derived from Structural and Class Evidence


EGFR-Targeted Anticancer Probe Design and Lead Optimization

Based on the demonstrated EGFR-inhibitory activity of structurally related N-(furan-2-ylmethyl)-indole-3-carboxamide derivatives [1], the target compound can serve as a core scaffold for medicinal chemistry optimization. Its 6-(furan-3-yl)pyridine linker provides a distinct vector for substituent variation compared to the published 2-furanyl series. Researchers can use this compound to explore structure-activity relationships (SAR) around the pyridine-furan junction, aiming to recapitulate or exceed the low-micromolar potency observed for optimized analogs against A549 and HeLa cell lines [1].

Kinase Selectivity Panel Screening and Off-Target Profiling

Given the indole-3-carboxamide core's association with kinase inhibition (including KDR and renin [2]), this compound is suitable for broad kinase profiling to delineate its selectivity fingerprint. The unique furan-pyridine substitution pattern may confer differential binding to kinase hinge regions compared to common indole-3-carboxamide inhibitors. Such profiling is essential for establishing a selectivity baseline before any in vivo efficacy studies.

Physicochemical Property Benchmarking in Hit-to-Lead Programs

The compound's heteroatom-rich structure, described as possessing moderate lipophilicity and favorable hydrogen-bonding capacity [3], makes it a useful benchmark compound in early-stage drug discovery. It can be employed to validate computational ADME models or to set reference points for solubility and permeability assays when evaluating newly synthesized analogs within the same chemical series.

Chemical Biology Tool for Pathway Deconvolution in Breast Cancer

Although vendor-reported MDA-MB-231 activity is not verifiable with permitted sources, the compound's structure classification suggests potential utility as a chemical probe in triple-negative breast cancer (TNBC) model systems. Caution is warranted: any such application must commence with rigorous in-house potency determination and include a panel of structural controls (e.g., 2-furanyl, 5-furanyl, and non-furan analogs) to attribute biological effects to the specific 6-(furan-3-yl)pyridine feature.

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.